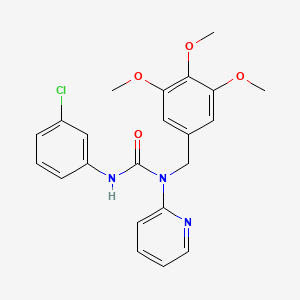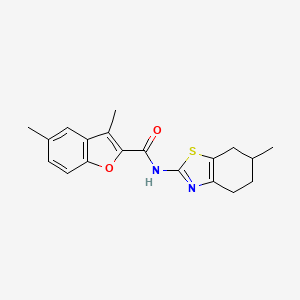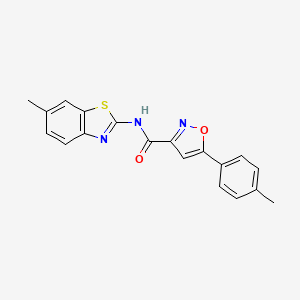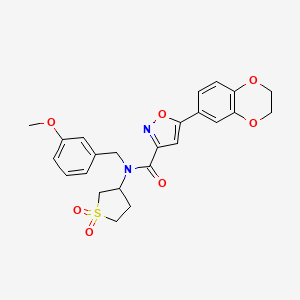
3-(3-Chlorophenyl)-1-pyridin-2-yl-1-(3,4,5-trimethoxybenzyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a complex structure with multiple aromatic rings and functional groups, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under controlled conditions.
Functionalization of Aromatic Rings:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures.
化学反应分析
Types of Reactions
1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)-3-(pyridin-2-yl)urea: Lacks the 3,4,5-trimethoxyphenyl group.
1-(3-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyridin-2-yl group.
1-(Pyridin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea: Lacks the 3-chlorophenyl group.
Uniqueness
The presence of all three functional groups (3-chlorophenyl, pyridin-2-yl, and 3,4,5-trimethoxyphenyl) in 1-(3-CHLOROPHENYL)-3-(PYRIDIN-2-YL)-3-[(3,4,5-TRIMETHOXYPHENYL)METHYL]UREA makes it unique. This combination of groups can lead to distinct chemical properties and biological activities, setting it apart from similar compounds.
属性
分子式 |
C22H22ClN3O4 |
|---|---|
分子量 |
427.9 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-1-pyridin-2-yl-1-[(3,4,5-trimethoxyphenyl)methyl]urea |
InChI |
InChI=1S/C22H22ClN3O4/c1-28-18-11-15(12-19(29-2)21(18)30-3)14-26(20-9-4-5-10-24-20)22(27)25-17-8-6-7-16(23)13-17/h4-13H,14H2,1-3H3,(H,25,27) |
InChI 键 |
VNINBXTWLBHYLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide](/img/structure/B11349020.png)
![N-(4-butylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349021.png)


![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11349048.png)
![1-(2-{1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11349050.png)

![2-(3-chlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11349052.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(diethylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11349070.png)
![N-allyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11349077.png)
![Methyl 3-[({1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11349083.png)

![5-bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11349092.png)
